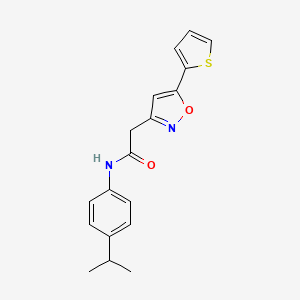
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as LY3023414, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound is currently undergoing clinical trials and is being studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called PI3K, which is involved in cell growth and survival. By inhibiting PI3K, this compound blocks the signaling pathways that promote cancer cell growth and induces cell death.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easier to synthesize and manipulate compared to larger molecules. It is also highly specific for PI3K, reducing the risk of off-target effects. However, like all experimental compounds, it has limitations, including the need for further optimization and testing before it can be used in clinical trials.
Direcciones Futuras
There are several potential future directions for N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the study of this compound in other disease indications, such as autoimmune disorders or inflammatory diseases. Finally, further optimization of the compound may lead to the development of more potent and selective inhibitors of PI3K, with improved therapeutic efficacy and reduced toxicity.
In conclusion, this compound, or this compound, is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for further study and development.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves several steps, including the reaction of 4-isopropylphenylhydrazine with 2-bromoacetyl thiophene, followed by the reaction of the resulting intermediate with 3-(2-hydroxyethyl)-5-methylisoxazole. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(21)11-15-10-16(22-20-15)17-4-3-9-23-17/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMISEXNCXTKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2557113.png)
![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2557114.png)
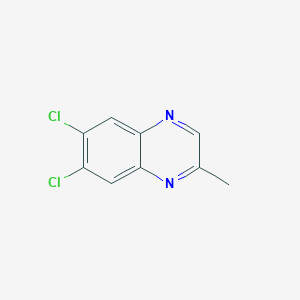
![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)
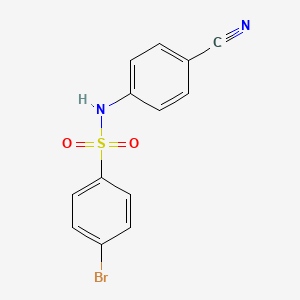
![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557124.png)
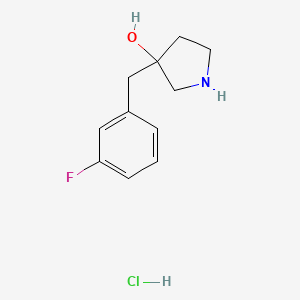
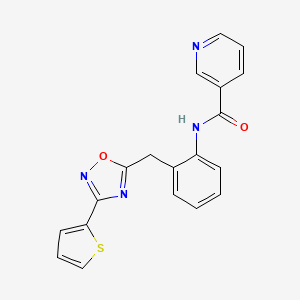
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)